molecular formula C24H27N3 B073604 C.I. Basic Violet 1, molybdatetungstatephosphate CAS No. 1325-82-2

C.I. Basic Violet 1, molybdatetungstatephosphate

Cat. No.: B073604
CAS No.: 1325-82-2
M. Wt: 301.4 g/mol
InChI Key: AMPCGOAFZFKBGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C.I. Basic Violet 1, molybdatetungstatephosphate involves the reaction of benzenamine derivatives with phosphotungstomolybdic acid. The reaction conditions typically include controlled temperatures and pH levels to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed under specific conditions to yield the final product. The process may include steps such as filtration, purification, and drying to obtain the pure dye .

Chemical Reactions Analysis

Types of Reactions: C.I. Basic Violet 1, molybdatetungstatephosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the dye’s properties for specific applications .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different oxidized derivatives of the dye .

Mechanism of Action

The mechanism of action of C.I. Basic Violet 1, molybdatetungstatephosphate involves its interaction with specific molecular targets, leading to changes in color. The dye molecules absorb light at specific wavelengths, resulting in the characteristic bluish-violet color. The interaction with phosphotungstomolybdic acid enhances the dye’s stability and color properties .

Comparison with Similar Compounds

  • Pigment Violet 3 (PV3)
  • Triarylcarbonium
  • Polycyclic compounds

Comparison: C.I. Basic Violet 1, molybdatetungstatephosphate stands out due to its unique combination with phosphotungstomolybdic acid, which enhances its stability and color properties compared to other similar compounds. This makes it particularly valuable in applications requiring long-lasting and vibrant colors .

Biological Activity

C.I. Basic Violet 1, also known as molybdatetungstatephosphate, is a synthetic dye that has garnered attention for its biological activity. This compound is primarily used in various applications, including textiles, biological staining, and as a colorant in cosmetics. Understanding its biological effects is crucial for assessing its safety and potential health risks.

  • Chemical Name : Benzenamine, N,N-dimethyl-, oxidized, molybdatetungstatephosphate
  • CAS Number : 1325-82-2
  • Molecular Formula : C28H31N2O3 (for the basic structure)
  • Molecular Weight : Approximately 617 g/mol
  • Appearance : Blue light purple powder
  • Solubility : Soluble in water and ethanol

Toxicological Profile

Research indicates that C.I. Basic Violet 1 exhibits several biological activities that may pose health risks:

  • Carcinogenic Potential : Studies have linked Basic Violet 1 to an increased incidence of astrocytomas in laboratory animals, suggesting potential carcinogenic effects in humans . The Cosmetic Ingredient Review Expert Panel has expressed concerns regarding the safety of this dye in cosmetic formulations due to its carcinogenic potential and insufficient dermal absorption data .
  • Dermal Absorption : The presence of quaternary ammonium ions in Basic Violet 1 suggests that its penetration across the epidermis is slow, which may reduce acute toxicity but raises concerns about long-term exposure effects .

Ecotoxicity

The environmental impact of C.I. Basic Violet 1 has been assessed through various studies:

  • Low Ecological Risk : According to a draft screening assessment by the Canadian government, the ecological risk associated with Pigment Violet 1 (which includes C.I. Basic Violet 1) is considered low. The assessment evaluated exposure profiles and concluded there was minimal concern for ecological harm from this compound .

Case Study: Carcinogenicity in Laboratory Animals

A notable study investigated the carcinogenic effects of C.I. Basic Violet 1 on laboratory animals. The findings revealed:

  • An increase in brain tumors (astrocytomas) among test subjects exposed to high concentrations of the dye.
  • Observations of increased mortality rates and changes in organ weights and food consumption patterns .

Research on Dermal Safety

A comprehensive review highlighted the necessity for further dermal absorption studies to evaluate the safety of Basic Violet 1 in cosmetics. The lack of sufficient data on its absorption rates necessitates additional research to understand potential risks fully .

Comparative Analysis with Other Dyes

To contextualize the biological activity of C.I. Basic Violet 1, a comparison with other related dyes (Basic Violet 3 and Basic Red 29) is presented below:

Dye NameCAS NumberCarcinogenic PotentialDermal Absorption ConcernsEcotoxicity Risk
C.I. Basic Violet 11325-82-2YesHighLow
C.I. Basic Violet 38004-87-3YesModerateLow
C.I. Basic Red 29CAS RN 26694-69-9LowLowLow

Properties

IUPAC Name

4-[(4-aminophenyl)-(4-methyliminocyclohexa-2,5-dien-1-ylidene)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3/c1-23-19-12-6-16(7-13-19)20(14-2-8-17(21)9-3-14)15-4-10-18(22)11-5-15/h2-13H,21-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDURZSYQTXVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1C=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862637
Record name 4,4'-{[4-(Methylimino)cyclohexa-2,5-dien-1-ylidene]methylene}dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1325-82-2
Record name C.I. Pigment Violet 3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001325822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.